Cas no 2967-95-5 (2-(4-fluorophenyl)-3-hydroxypropanoic acid)

2-(4-Fluorophenyl)-3-hydroxypropanoic acid is a fluorinated aromatic hydroxy acid with potential applications in pharmaceutical and fine chemical synthesis. Its structure, featuring a 4-fluorophenyl group and a β-hydroxypropanoic acid moiety, makes it a versatile intermediate for designing bioactive compounds, particularly in medicinal chemistry. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the hydroxyl and carboxylic acid functionalities offer sites for further derivatization. This compound is suitable for research involving enzyme inhibition, prodrug development, or chiral synthesis due to its stereocenter. High purity grades are available for precise experimental requirements, ensuring reproducibility in synthetic and mechanistic studies.
2-(4-fluorophenyl)-3-hydroxypropanoic acid structure
2967-95-5 structure
Product Name:2-(4-fluorophenyl)-3-hydroxypropanoic acid
CAS No:2967-95-5
MF:C9H9FO3
MW:184.164366483688
MDL:MFCD20652363
CID:270500
PubChem ID:271106
Update Time:2025-07-22

2-(4-fluorophenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-fluoro-a-(hydroxymethyl)-
    • 2-(4-fluorophenyl)-3-hydroxypropanoic acid
    • 2-(4-fluoro-phenyl)-3-hydroxy-propionic acid
    • 2-(4-Fluor-phenyl)-3-hydroxy-propionsaeure
    • AC1L6PVS
    • AC1Q4NLO
    • AG-K-98270
    • AR-1C7801
    • CTK4G3648
    • NSC114515
    • 2-(4-fluorophenyl)-3-hydroxypropanoicacid
    • CAA96795
    • 2967-95-5
    • Benzeneacetic acid, 4-fluoro-alpha-(hydroxymethyl)-
    • NSC-114515
    • SCHEMBL15019866
    • EN300-198919
    • DTXSID30297148
    • MDL: MFCD20652363
    • Inchi: 1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
    • InChI Key: BVSOZWONZNWQQX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C(=O)O)CO

Computed Properties

  • Exact Mass: 184.05357
  • Monoisotopic Mass: 184.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.355
  • Boiling Point: 323.5°Cat760mmHg
  • Flash Point: 149.5°C
  • Refractive Index: 1.553
  • PSA: 57.53
  • LogP: 0.98620

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2-(4-fluorophenyl)-3-hydroxypropanoic acid Related Literature

Additional information on 2-(4-fluorophenyl)-3-hydroxypropanoic acid

2-(4-Fluorophenyl)-3-Hydroxypropanoic Acid: A Comprehensive Overview

2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS No. 2967-95-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often abbreviated as FPHPA, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and latest research findings surrounding this compound.

The molecular structure of 2-(4-fluorophenyl)-3-hydroxypropanoic acid is characterized by a fluorinated aromatic ring attached to a hydroxypropanoic acid backbone. The presence of the fluorine atom at the para position of the phenyl ring introduces unique electronic and steric effects, which significantly influence the compound's chemical reactivity and biological activity. Recent studies have highlighted the importance of fluorine substitution in enhancing the pharmacokinetic properties of molecules, making FPHPA a promising candidate for drug design.

One of the most notable aspects of FPHPA is its role in the development of novel therapeutic agents. Researchers have explored its potential as a building block for creating bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of FPHPA exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory diseases.

In terms of synthesis, FPHPA can be prepared via several routes, including traditional organic synthesis methods and more advanced techniques such as enzymatic catalysis. A recent breakthrough involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method has been particularly advantageous for scaling up production to meet growing demand in both academic and industrial settings.

The biological activity of FPHPA is closely tied to its ability to interact with cellular receptors and enzymes. Studies have shown that the hydroxyl group on the propanoic acid backbone plays a critical role in hydrogen bonding, which is essential for its bioavailability and efficacy. Furthermore, the fluorinated phenyl group enhances lipophilicity, enabling better penetration into cellular membranes. These properties make FPHPA an ideal candidate for designing drugs targeting central nervous system disorders.

Recent advancements in computational chemistry have also shed light on the electronic properties of FPHPA. Quantum mechanical calculations reveal that the fluorine atom induces a partial positive charge on the adjacent carbon atoms, which could enhance electrophilic substitution reactions. This insight has opened new avenues for exploring its reactivity under various chemical conditions.

In addition to its pharmacological applications, FPHPA has found use in materials science as a precursor for synthesizing advanced polymers and coatings. Its ability to form stable covalent bonds makes it valuable in creating materials with tailored mechanical and thermal properties. For example, researchers have successfully incorporated FPHPA into polyurethane formulations to improve their resistance to environmental degradation.

Despite its numerous advantages, the environmental impact of FPHPA remains an area of concern. Studies are currently underway to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that under aerobic conditions, FPHPA undergoes rapid microbial degradation, reducing its persistence in natural ecosystems.

In conclusion, 2-(4-fluorophenyl)-3-hydroxypropanoic acid (CAS No. 2967-95-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within medicine and materials science. As research continues to uncover new facets of its properties and potential uses, FPHPA is poised to make significant contributions to both scientific discovery and industrial development.

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